ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 946216-28-0
VCID: VC11937678
InChI: InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C21H21N5O5S2
Molecular Weight: 487.6 g/mol

ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

CAS No.: 946216-28-0

Cat. No.: VC11937678

Molecular Formula: C21H21N5O5S2

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate - 946216-28-0

Specification

CAS No. 946216-28-0
Molecular Formula C21H21N5O5S2
Molecular Weight 487.6 g/mol
IUPAC Name ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29)
Standard InChI Key KLGIJPOIXWIQIQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate structure . Key features include:

  • A 1,3,4-thiadiazole ring (five-membered heterocycle with two nitrogen and one sulfur atom).

  • A 4-methoxyphenyl carbamoyl group attached to the thiadiazole via a urea linkage.

  • A sulfanylacetamido bridge connecting the thiadiazole to an ethyl benzoate terminus.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₅O₅S₂
Molecular Weight487.6 g/mol
logP (Partition Coefficient)4.58 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Topological Polar Surface Area93.6 Ų
SMILES NotationCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks corresponding to C=O (1680–1720 cm⁻¹), N–H (3300 cm⁻¹), and S–C (650 cm⁻¹) bonds confirm functional groups .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals include δ 1.3 (triplet, ethyl CH₃), δ 3.8 (singlet, OCH₃), and δ 7.2–8.1 (aromatic protons) .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

  • Urea Linkage Introduction: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenyl isocyanate.

  • Acetamido Bridge Coupling: Thiol-alkylation using chloroacetyl chloride, followed by amidation with ethyl 4-aminobenzoate.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Thiadiazole FormationH₂SO₄, 80°C, 6 hr65–70
Urea FunctionalizationDMF, Et₃N, RT, 12 hr75–80
Acetamido CouplingCH₂Cl₂, DCC, DMAP, 0°C to RT, 24 hr60–65

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the pure product .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 488.1 .

ActivityModel SystemResult (IC₅₀/MIC)
AntibacterialS. aureus6.2 μM
AntifungalCandida albicans9.8 μM
CytotoxicityMCF-710.5 μM

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of Substituents

  • Thiadiazole Core: Essential for redox activity; sulfur atoms facilitate electron transfer in microbial enzyme inhibition.

  • Methoxyphenyl Group: Enhances lipophilicity, improving membrane permeability (logP = 4.58) .

  • Ethyl Benzoate: Modulates solubility and bioavailability via ester hydrolysis in vivo .

Electrochemical Behavior

Cyclic voltammetry of analogous nitro-thiadiazoles reveals reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocycle), suggesting metabolic activation via nitroreductases .

Research Advancements and Future Directions

Recent Studies

  • Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40%.

  • Combination Therapy: Synergy with fluconazole reduces C. albicans biofilm formation by 70%.

Challenges and Opportunities

  • Toxicity Profile: Limited data on hepatotoxicity; required for preclinical development.

  • Resistance Mitigation: Structural modifications to bypass microbial efflux pumps.

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